2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene
Description
2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene (CAS: 1585-17-7), also known as bis(chloromethyl)mesitylene, is a substituted aromatic compound with the molecular formula C₁₁H₁₄Cl₂ and a molecular weight of 217.13 g/mol . It features a mesitylene (1,3,5-trimethylbenzene) core with two chloromethyl (–CH₂Cl) groups at the 2- and 4-positions. The chloromethyl groups are highly reactive, enabling its use as a precursor in organic synthesis. For example, it serves as a starting material for synthesizing quaternary ammonium compounds (e.g., OSDA2-Cl via reaction with 1-methylimidazole) and azide derivatives (e.g., 1,3-bis(azidomethyl)-2,4,6-trimethylbenzene) . The compound is commercially available with a purity of ≥98% and is classified as corrosive and non-combustible .
Properties
IUPAC Name |
2,4-bis(chloromethyl)-1,3,5-trimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2/c1-7-4-8(2)11(6-13)9(3)10(7)5-12/h4H,5-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMNDJDCLOQRCJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1CCl)C)CCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8075093 | |
| Record name | Benzene, 2,4-bis(chloromethyl)-1,3,5-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8075093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1585-17-7 | |
| Record name | Benzene, 2,4-bis(chloromethyl)-1,3,5-trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001585177 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1585-17-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1241 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 2,4-bis(chloromethyl)-1,3,5-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8075093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Preparation Methods
Stoichiometric Ratios
Catalysis
Zinc chloride (50–100 g per mole of mesitylene) enhances reaction kinetics by stabilizing the chloromethyl cation. Higher catalyst loads (>150 g) accelerate tris-substitution and side reactions.
Temperature and Time
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Optimal Range : 30–40°C minimizes thermal degradation while maintaining reaction rates.
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Duration : 4–5 hours balances conversion efficiency and selectivity. Prolonged reactions (>6 hours) increase tris-contaminant formation.
Table 1 : Comparative Reaction Conditions for Bis- vs. Tris-Substitution
Industrial Production Methods
Large-scale synthesis employs continuous-flow reactors to enhance mixing and heat transfer. Key adaptations include:
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Catalyst Recycling : ZnCl₂ is recovered via aqueous extraction and reused, reducing costs.
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In-line Monitoring : Real-time HPLC analysis ensures product consistency and minimizes over-chloromethylation.
Case Study : A pilot plant trial using a 2:1 HCHO:mesitylene ratio achieved 65% bis(chloromethyl) yield with <5% tris-contamination, demonstrating scalability.
Workup and Purification
Post-reaction processing involves:
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Quenching : The mixture is cooled to 10°C and neutralized with sodium bicarbonate.
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Solvent Extraction : The product is dissolved in benzene, washed with water to remove ZnCl₂, and dried over anhydrous MgSO₄.
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Distillation : Fractional distillation under reduced pressure (20 mmHg, 120–130°C) isolates the bis(chloromethyl) derivative.
Challenges and Limitations
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Selectivity Control : Avoiding tris-substitution requires rigorous stoichiometric precision.
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Byproduct Formation : Competing reactions, such as dimerization of chloromethyl groups, reduce yields.
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Catalyst Handling : ZnCl₂ is hygroscopic and requires anhydrous conditions to maintain activity.
Recent Advances
Emerging strategies include:
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Microwave-Assisted Synthesis : Reduces reaction time to 1–2 hours with comparable yields.
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Ionic Liquid Catalysts : Non-corrosive alternatives to ZnCl₂ (e.g., [BMIM]Cl) show promise in lab-scale trials.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloromethyl groups undergo nucleophilic displacement with various reagents, forming derivatives critical for ligand synthesis and polymer chemistry.
Reaction with N-Substituted Imidazoles
Under neutral conditions, 2,4-bis(chloromethyl)-1,3,5-trimethylbenzene reacts with N-substituted imidazoles to form dicationic species (e.g., 5b·2Cl , 6a,b·2Br , 7a,b·2Br ) in yields of 76–98% . These reactions proceed via SN2 mechanisms, where imidazole nucleophiles displace chloride ions.
Example Reaction Pathway :
Oxidation and Hydrolysis
The chloromethyl groups can be oxidized or hydrolyzed to introduce oxygen-containing functionalities.
Hydrolysis to Carboxylic Acids
Intermediate diacetonitrile derivatives (e.g., compound 19 ) are hydrolyzed to diacetic acid 9 under acidic or basic conditions. Subsequent reduction with NaBH₄/I₂ yields bis(hydroxyethyl) derivatives .
Key Steps :
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Hydrolysis:
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Reduction:
Coordination Chemistry
The compound’s derivatives act as ligands for transition metals, forming complexes with catalytic applications.
Rhodium(III) Complexes
Reaction of bis(oxazoline) ligands with RhCl₃ yields cyclometallated Rh(III) complexes (e.g., 24 ) . These complexes exhibit pentacoordinate geometries, as confirmed by NMR spectroscopy .
Palladium(II) Complexes
Treatment of (S,S)-21d with [PdCl₂(COD)] in CHCl₃ replaces the COD ligand, forming trans-[PdCl₂(bisox)] complexes .
Comparative Reaction Pathways
Scientific Research Applications
Overview
2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene, also known as 2,4-Bis(chloromethyl)mesitylene, is an organic compound with the molecular formula C11H14Cl2. It serves as a significant intermediate in organic synthesis and has diverse applications across various fields such as chemistry, biology, and industry.
Organic Synthesis
This compound is primarily utilized as an intermediate in the synthesis of various organic compounds. Its chloromethyl groups are highly reactive and can undergo substitution reactions with nucleophiles such as amines and alcohols. This property allows for the production of a wide range of derivatives that have potential applications in pharmaceuticals and specialty chemicals .
Polymer Production
The compound is employed in the manufacturing of polymers and resins. Its reactivity enables it to serve as a building block for creating complex polymer structures. For instance, it can be used to synthesize cross-linked polymers through its chloromethyl groups reacting with polyfunctional nucleophiles .
Biological Research
In biological contexts, derivatives of this compound are explored for their potential bioactive properties. Research has indicated that these derivatives may exhibit antimicrobial and anticancer activities. The synthesis of such bioactive molecules often relies on the reactivity of the chloromethyl groups to facilitate further chemical transformations .
Case Study 1: Synthesis of Anticancer Agents
A study focused on synthesizing novel anticancer agents utilized this compound as a precursor. The chloromethyl groups were substituted with various amines to create a library of compounds that were screened for cytotoxic activity against cancer cell lines. Results indicated several derivatives with promising activity profiles .
Case Study 2: Polymer Chemistry Innovations
In another research endeavor, this compound was incorporated into the synthesis of thermosetting resins. The chloromethyl groups were reacted with phenolic compounds to form cross-linked networks that exhibited enhanced thermal stability and mechanical properties compared to traditional resins. This application highlights the compound's utility in advancing materials science .
Industrial Applications
In the industrial sector, this compound is valuable for producing specialty chemicals that require specific functional groups for further reactions. Its ability to undergo oxidation and reduction reactions expands its applicability in creating various chemical intermediates used in agrochemicals and fine chemicals production .
Mechanism of Action
The mechanism of action of 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene involves its reactivity towards nucleophiles. The chloromethyl groups are electrophilic, making them susceptible to nucleophilic attack. This leads to the formation of various substituted products depending on the nucleophile used. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparison with Similar Compounds
2,4-Bis(bromomethyl)-1,3,5-trimethylbenzene
- CAS : 55231-61-3
- Molecular Formula : C₁₁H₁₄Br₂
- Molecular Weight : 306.04 g/mol
- Key Differences :
- The bromine substituents increase molecular weight by ~89 g/mol compared to the chloro analog.
- Bromine’s larger atomic radius and lower electronegativity enhance its leaving-group ability, making this compound more reactive in nucleophilic substitution reactions (e.g., SN2 mechanisms) .
- Applications: Used in coordination polymers and porous materials synthesis due to its robust reactivity .
| Property | Cl Derivative | Br Derivative |
|---|---|---|
| Molecular Weight | 217.13 | 306.04 |
| Reactivity (Leaving Group) | Moderate | High |
| Thermal Stability | High | Data Limited |
Functional Group Variation: Chloromethyl vs. Mercaptomethyl
2,4-Bis(mercaptomethyl)-1,3,5-trimethylbenzene
- CAS : 10074-13-2
- Molecular Formula : C₁₁H₁₆S₂
- Molecular Weight : 212.38 g/mol
- Key Differences :
- Replacing –CH₂Cl with –CH₂SH introduces thiol groups, which are nucleophilic and capable of forming metal-ligand complexes (e.g., with Cd²⁺ or Zn²⁺ in coordination polymers) .
- Lower molecular weight and higher polarity compared to the chloro analog.
- Applications: Used in synthesizing fluorescent metal-organic frameworks (MOFs) .
Extended Aromatic Systems
1,3,5-Trimethyl-2,4,6-triphenylbenzene
Biphenyl Derivatives
4'-Chloro-2,4,6-trimethyl-1,1'-biphenyl
- CAS : 53243-83-7
- Molecular Formula : C₁₅H₁₅Cl
- Molecular Weight : 230.73 g/mol
- Key Differences: Biphenyl backbone with chloro and methyl substituents. Reduced reactivity compared to bis(chloromethyl)mesitylene due to the absence of labile –CH₂Cl groups. Potential applications in agrochemicals or pharmaceuticals .
Biological Activity
2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene, also known as bis(chloromethyl)mesitylene, is a chlorinated derivative of mesitylene (1,3,5-trimethylbenzene). This compound has garnered attention in various fields due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings.
- Molecular Formula : C₁₁H₁₄Cl₂
- CAS Number : 1585-17-7
- Molecular Weight : 221.14 g/mol
- Structure : The compound features two chloromethyl groups attached to the 2 and 4 positions of the trimethylbenzene ring.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including antimicrobial and anticancer properties. The mechanism of action is primarily attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids.
Anticancer Activity
Chlorinated aromatic compounds are also explored for their potential anticancer effects. The following aspects are notable:
- Cell Line Studies : In vitro studies have shown that chlorinated mesitylene derivatives can induce apoptosis in various cancer cell lines.
- Mechanism : The proposed mechanism involves the generation of reactive oxygen species (ROS) leading to oxidative stress and subsequent cell death.
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Reference |
|---|---|---|
| 1,3-Bis(chloromethyl)benzene | Antibacterial | |
| 2-Chloro-1-mesitylene | Antifungal | |
| 2-Bromo-1,3,5-trimethylbenzene | Anticancer | |
| This compound | Potential Anticancer | Ongoing Studies |
The biological activity of this compound can be explained through several mechanisms:
- Enzyme Inhibition : Chlorinated compounds may inhibit enzymes critical for cellular functions.
- DNA Interaction : These compounds can intercalate into DNA or form adducts that disrupt replication and transcription processes.
- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into lipid membranes, altering their integrity and function.
Safety and Toxicology
While exploring the biological activities of this compound is promising, it is crucial to consider its safety profile:
- Toxicity Reports : Chlorinated compounds are often associated with toxicity in human cells; therefore, careful evaluation in preclinical studies is necessary.
- Regulatory Status : The compound is classified as an irritant and should be handled with care in laboratory settings.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene, and what experimental conditions optimize yield?
- Methodological Answer : The compound can be synthesized via chloromethylation of mesitylene (1,3,5-trimethylbenzene) using chloromethylating agents like formaldehyde and HCl in the presence of Lewis acids (e.g., ZnCl₂). Critical parameters include reaction temperature (optimized at 40–60°C), stoichiometric ratios of reagents, and inert atmosphere to prevent side reactions. Purification typically involves fractional distillation or recrystallization from non-polar solvents. Characterization via GC-MS or NMR is essential to confirm purity and structural integrity .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- Mass Spectrometry (MS) : Electron ionization (EI-MS) provides fragmentation patterns to confirm molecular weight (C₁₂H₁₅Cl₃, m/z 264.024) and chlorine isotope clusters .
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (CDCl₃) reveals aromatic protons (δ 6.8–7.2 ppm) and chloromethyl groups (δ 4.5–4.8 ppm). ¹³C NMR confirms methyl and chloromethyl carbons .
- X-ray Crystallography : For structural elucidation, single-crystal diffraction (e.g., monoclinic P2₁/n space group) resolves bond angles and packing behavior, as seen in related chloromethylated aromatics .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- Storage : Store below 4°C in airtight, light-resistant containers to prevent decomposition. Avoid contact with moisture to minimize HCl release .
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods. Chloromethyl groups are potential alkylating agents; respiratory protection is advised if aerosolized .
- First Aid : In case of exposure, rinse skin/eyes with water for 15 minutes and seek immediate medical consultation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
